![molecular formula C34H29NO6 B557680 Fmoc-D-Glu-Ofm CAS No. 252049-17-5](/img/structure/B557680.png)
Fmoc-D-Glu-Ofm
Overview
Description
Fmoc-D-Glu-Ofm is a compound with the CAS Number: 252049-17-5 and a molecular weight of 546.6 . Its IUPAC name is ®-5-((9H-fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoate .
Synthesis Analysis
Fmoc-D-Glu-Ofm is synthesized using Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The InChI code for Fmoc-D-Glu-Ofm is 1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids Fmoc-D-Glu-Ofm serves as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids through C-H activation of cyclopropane carboxamides using palladium catalysts .
Preparation of Multi-Small Molecule-Conjugated Derivatives
It is used as a linker in the preparation of multi-small molecule-conjugated derivatives, such as paclitaxel derivatives, which are significant in pharmaceutical research .
Synthesis of Head-to-Tail Cyclic Peptides
Fmoc-D-Glu-Ofm is an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides by Fmoc solid-phase peptide synthesis (SPPS) .
Formulation of Membranes and Coatings
This compound is utilized in the formulation of membranes and coatings, which are essential components in various industrial and research applications .
Generation of Components for Sensors
It has applications in the generation of sensor components, which are crucial for detecting environmental changes or specific analytes .
Drug Delivery Systems
Fmoc-D-Glu-Ofm is instrumental in optimizing tools for the delivery of drugs and/or diagnostic agents, enhancing the efficacy and targeting of therapeutic interventions .
Mechanism of Action
Target of Action
Fmoc-D-Glu-Ofm is a derivative of the amino acid glutamic acid . The primary targets of this compound are amino acids and short peptides . It is used as a protecting group for amines in peptide synthesis .
Mode of Action
The Fmoc (9-fluorenylmethoxycarbonyl) group in Fmoc-D-Glu-Ofm plays a crucial role in its interaction with its targets. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Glu-Ofm affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features . This self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .
Pharmacokinetics
Its solubility in dmso (dimethyl sulfoxide) is known , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Fmoc-D-Glu-Ofm’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It also has potential applications in the fabrication of functional materials due to its self-assembly features .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu-Ofm | |
CAS RN |
252049-17-5 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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